molecular formula C18H23NO B1270927 N-[(3-phenoxyphenyl)methyl]pentan-3-amine CAS No. 423734-02-5

N-[(3-phenoxyphenyl)methyl]pentan-3-amine

Cat. No.: B1270927
CAS No.: 423734-02-5
M. Wt: 269.4 g/mol
InChI Key: NUUSTZJMYNQLQN-UHFFFAOYSA-N
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Description

N-[(3-phenoxyphenyl)methyl]pentan-3-amine is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, including drug development, organic synthesis, and material science.

Preparation Methods

The synthesis of N-[(3-phenoxyphenyl)methyl]pentan-3-amine typically involves the reaction of 3-phenoxybenzyl chloride with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .

Chemical Reactions Analysis

N-[(3-phenoxyphenyl)methyl]pentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Scientific Research Applications

N-[(3-phenoxyphenyl)methyl]pentan-3-amine is widely used in scientific research due to its diverse applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can serve as a model compound for studying the interactions between small molecules and biological targets.

    Medicine: In drug development, this compound is used to design and synthesize new pharmaceutical compounds. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

    Industry: The compound is used in material science to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-phenoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(3-phenoxyphenyl)methyl]pentan-3-amine can be compared with other similar compounds, such as:

    N-[(3-phenoxyphenyl)methyl]butan-2-amine: This compound has a similar structure but with a different alkyl chain length. The difference in chain length can affect its chemical and biological properties.

    N-[(3-phenoxyphenyl)methyl]hexan-4-amine: Another similar compound with a different alkyl chain length. The variation in chain length can influence its reactivity and interactions with biological targets.

    N-[(3-phenoxyphenyl)methyl]propan-1-amine: This compound has a shorter alkyl chain, which can result in different chemical and biological behavior compared to this compound.

This compound is unique due to its specific structure, which allows for a wide range of applications and interactions. Its versatility makes it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-16(4-2)19-14-15-9-8-12-18(13-15)20-17-10-6-5-7-11-17/h5-13,16,19H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSTZJMYNQLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364134
Record name N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423734-02-5
Record name N-[(3-phenoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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